2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-nitrophenylacetamide moiety via a thioether linkage.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-31-17-7-6-14(11-18(17)32-2)25-21(28)20-16(8-9-33-20)24-22(25)34-12-19(27)23-13-4-3-5-15(10-13)26(29)30/h3-7,10-11H,8-9,12H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNBLVNWKSADAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a nitrophenyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of antitumor , antimicrobial , and anti-inflammatory effects. The following sections summarize key findings from various studies.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), PANC-1 (pancreatic cancer), RKO (colorectal cancer), and LoVo (colorectal cancer).
- Results : The compound showed IC50 values in the micromolar range, indicating potent antitumor activity comparable to established chemotherapeutics like etoposide .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Method : Disk diffusion method demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary data suggest that the compound may possess anti-inflammatory properties:
- Mechanism : It appears to inhibit pro-inflammatory cytokines in vitro, potentially through modulation of NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the methoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
- The thieno[3,2-d]pyrimidine core is essential for maintaining structural integrity and facilitating interaction with biological targets .
Case Studies
Several case studies have documented the effectiveness of this compound in vivo:
- Study on Tumor Xenografts : In a mouse model bearing human tumor xenografts, treatment with the compound resulted in significant tumor regression compared to control groups .
- Combination Therapy Trials : When used in combination with standard chemotherapy agents, enhanced efficacy was observed, suggesting potential for synergistic effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs are compared below based on substitutions and functional groups:
Physicochemical Properties
ADMET Considerations
- Metabolism : Methoxy groups are prone to demethylation, while nitro groups may undergo reduction to amines, altering toxicity profiles .
Preparation Methods
Thieno[3,2-d]pyrimidin-4-one Core Synthesis
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclization of 2-aminothiophene-3-carboxylic acid derivatives. As demonstrated in analogous systems, 2-aminothiophene-3-carbonitrile reacts with urea or thiourea under thermal conditions to form the pyrimidine ring. For the target compound, cyclization is achieved using a one-pot reaction involving 2 H-thieno[2,3-d]oxazine-2,4(1 H)-dione precursors, aromatic aldehydes, and amines. For example, heating 2 H-thieno[2,3-d]oxazine-2,4(1 H)-dione with 3,4-dimethoxybenzaldehyde and benzylamine in ethanol at 60°C for 5 minutes initiates a tandem Michael addition-cyclization sequence, yielding the 3-(3,4-dimethoxyphenyl)-substituted intermediate.
Reaction Conditions:
- Solvent: Ethanol
- Catalyst: Morpholine (0.23 mL per 1.75 mmol substrate)
- Temperature: 40–50°C
- Time: 2–3 hours
Purification via flash chromatography (silica gel, acetone eluent) or recrystallization from acetone-ethanol mixtures yields the core structure with >95% purity.
Functional Group Coupling and Final Assembly
The N-(3-nitrophenyl)acetamide moiety is incorporated via a two-step process:
- Acetylation: Reacting the thiol intermediate with chloroacetyl chloride in acetone at 0–5°C.
- Amination: Coupling the acetylated product with 3-nitroaniline using EDCI/HOBt in dichloromethane.
Critical Parameters:
- Temperature Control: Exothermic reactions require ice baths to prevent side reactions.
- Catalyst Selection: EDCI/HOBt yields higher regioselectivity than DCC/DMAP.
Synthetic Route Optimization
Solvent and Catalyst Screening
Comparative studies reveal ethanol as the optimal solvent for cyclization and substitution steps due to its polarity and boiling point (Table 1). Morpholine outperforms piperidine and triethylamine in catalyzing Michael additions, achieving 54% yield vs. 32–41% for alternatives.
Table 1. Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | Morpholine | 54 | 97 |
| i-PrOH | Morpholine | 38 | 89 |
| Acetone | Triethylamine | 22 | 78 |
Temperature and Reaction Time
Elevating the temperature to 60°C during cyclization reduces reaction time by 40% but risks decomposition above 70°C. Microwave-assisted synthesis at 100°C for 15 minutes achieves 88% conversion, though scalability remains challenging.
Characterization and Validation
Spectroscopic Analysis
- NMR: $$^1$$H NMR (400 MHz, DMSO-d6) displays characteristic signals at δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 7H, aromatic), and 3.85 (s, 6H, OCH3).
- IR: Peaks at 1685 cm$$^{-1}$$ (C=O) and 1540 cm$$^{-1}$$ (C=N) confirm the pyrimidine ring.
- Mass Spec: [M+H]$$^+$$ at m/z 539.2 aligns with the molecular formula C$${23}$$H$${21}$$N$${4}$$O$${6}$$S$$_{2}$$.
Crystallographic Data
X-ray diffraction of a related compound (6-amino-4-(2,4-dichlorophenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-dithiolo[3,4-b]pyridine-5-carboxamide) confirms the bicyclic structure and stereochemistry, supporting analogous assignments for the target molecule.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include cyclization of substituted thiophenes with urea derivatives, followed by thioacetylation and coupling with the 3-nitrophenylacetamide moiety. Reaction conditions such as temperature (60–100°C) , solvent choice (e.g., DMF or THF), and catalyst use (e.g., triethylamine for deprotonation) are critical. For example, maintaining anhydrous conditions during thioether bond formation prevents hydrolysis, improving yields to 70–90% . Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometric ratios of intermediates (e.g., 1.2:1 molar ratio of thiol to chloroacetamide) further enhance efficiency .
Q. How can researchers confirm the structural integrity and purity of the compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thienopyrimidine core, methoxy, and nitro groups. Key NMR signals include:
Q. What solubility profiles and formulation strategies are recommended for in vitro assays?
The compound’s limited aqueous solubility (inferred from structural analogs) necessitates DMSO stock solutions (10–20 mM) . For biological assays, dilute in buffers containing ≤1% DMSO to avoid cytotoxicity. Co-solvents like PEG-400 or cyclodextrin-based formulations can improve solubility in pharmacokinetic studies .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme inhibition assays and cellular models be resolved?
Contradictions may arise from off-target effects, metabolic instability, or assay-specific conditions (e.g., redox interference from the nitro group). Strategies include:
- Structure-activity relationship (SAR) studies : Compare with analogs lacking the 3,4-dimethoxyphenyl or nitro groups to isolate pharmacophores .
- Metabolic profiling : Use liver microsomes or hepatocytes to assess stability. For example, CYP450-mediated demethylation of methoxy groups could reduce activity in vivo .
- Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm direct binding to the intended enzyme .
Q. What in silico methods are suitable for predicting pharmacokinetics and off-target interactions?
- Molecular docking (AutoDock Vina, Glide) : Model interactions with targets like kinases or phosphodiesterases, focusing on hydrogen bonding with the acetamide moiety and π-π stacking with the nitro-phenyl group .
- ADMET prediction tools (SwissADME, pkCSM) : Estimate permeability (LogP ~3.5), CYP inhibition risks, and bioavailability. The nitro group may increase hepatotoxicity risk .
- Molecular dynamics simulations (GROMACS) : Assess binding stability over 100-ns trajectories to identify critical residues for mutagenesis validation .
Q. How should researchers design experiments to differentiate between on-target and off-target effects in vivo?
- Genetic knockout/knockdown models : Compare activity in wild-type vs. target-deficient cells or organisms .
- Chemical proteomics : Use activity-based protein profiling (ABPP) with a clickable analog to map interacting proteins .
- Dose-response studies : A steep Hill slope (e.g., >2) suggests off-target engagement .
Q. What strategies mitigate oxidative degradation of the thioether linkage during long-term storage?
Store lyophilized powder under argon at −80°C to prevent oxidation. In solution, add antioxidants like 0.1% BHT or use amber vials to block light-induced radical formation .
Methodological Considerations for Data Interpretation
Q. How can researchers validate the compound’s mechanism of action when structural analogs show divergent activities?
- Free-energy perturbation (FEP) calculations : Quantify binding energy differences between analogs and the target .
- X-ray crystallography : Co-crystallize the compound with the target protein to identify critical interactions (e.g., hydrogen bonds with the pyrimidine core) .
- Kinetic studies : Measure inhibition constants (Ki) under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
Q. What in vitro and in vivo models are most relevant for assessing therapeutic potential?
- In vitro : Use primary cell lines (e.g., human PBMCs for immunomodulation) over immortalized lines to avoid aberrant signaling .
- In vivo : Prioritize orthotopic xenografts or genetically engineered mouse models (GEMMs) for cancer studies. Monitor nitro-reductase activity in tissues to assess prodrug potential .
Q. How can researchers address low bioavailability in preclinical studies?
- Prodrug modification : Replace the nitro group with a bioreversible moiety (e.g., nitroreductase-activated prodrugs) .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance circulation time and tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
